Methyl picolinate
Overview
Description
Methyl picolinate, also known as methyl 2-pyridinecarboxylate, is an organic compound with the molecular formula C7H7NO2. It is a derivative of picolinic acid and is characterized by a pyridine ring substituted with a carboxylate ester group at the 2-position. This compound is a colorless to yellow liquid with a distinct aromatic odor and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl picolinate can be synthesized through various methods. One common method involves the esterification of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the oxidative esterification of 2-(hydroxymethyl)pyridine with methanol. This reaction uses a palladium catalyst and potassium carbonate as a base, with oxygen as the oxidant. The reaction is conducted at 60°C in a sealed tube for several hours .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl picolinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to picolinic acid and methanol.
Reduction: It can be reduced to 2-(hydroxymethyl)pyridine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or other nucleophiles in the presence of a base such as triethylamine.
Major Products Formed:
Hydrolysis: Picolinic acid and methanol.
Reduction: 2-(Hydroxymethyl)pyridine.
Substitution: Various amides depending on the nucleophile used
Scientific Research Applications
Methyl picolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl picolinate and its derivatives often involves interaction with specific molecular targets. For instance, in herbicidal applications, this compound derivatives act as synthetic auxins, mimicking the action of natural plant hormones. They bind to auxin receptors, leading to uncontrolled growth and eventually plant death .
In biological systems, this compound derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Methyl picolinate is part of a broader class of picolinate compounds, which include:
Ethyl picolinate: Similar to this compound but with an ethyl ester group. It has similar chemical properties but may exhibit different reactivity and biological activity.
Picolinic acid: The parent compound, which lacks the ester group. It is more polar and has different solubility and reactivity characteristics.
Halauxifen-methyl: A synthetic auxin herbicide with a similar structural skeleton but different substituents, leading to distinct herbicidal activity.
This compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Its derivatives are widely used in various applications, highlighting its versatility and importance in scientific research .
Properties
IUPAC Name |
methyl pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMIHXMBOZYNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062432 | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2459-07-6 | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2459-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Carbomethoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl picolinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CARBOMETHOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4AAE7Y3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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